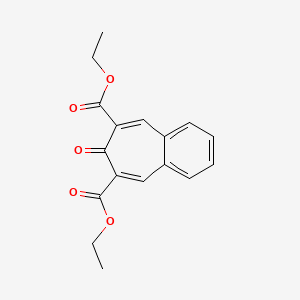

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate is an organic compound with the molecular formula C17H16O5. It is a derivative of benzo[a]cycloheptene, featuring two ester groups and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the benzo[a]cycloheptene core. This can be achieved through cyclization reactions involving aromatic precursors.

Functional Group Introduction: The introduction of the ester groups is usually done via esterification reactions. Common reagents include diethyl oxalate and appropriate catalysts.

Oxidation: The ketone group is introduced through oxidation reactions. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation state.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous processes. Key considerations include:

Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions.

Catalyst Selection: Using efficient and recyclable catalysts to minimize costs and environmental impact.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Amides, esters, or ethers depending on the nucleophile

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate has been studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Michael Addition Reactions : It has been utilized in Michael addition reactions, forming more complex molecules that can be further modified for various applications. For example, it reacts with malononitrile and methyl cyanoacetate to produce substituted cycloheptenes .

- Synthesis of Novel Compounds : Its unique structure allows for the synthesis of novel compounds with potential biological activities, enhancing the library of drug candidates available for pharmaceutical development .

Agrochemical Applications

There is emerging interest in the use of this compound in agrochemicals:

- Pesticide Development : Preliminary studies suggest that modifications of this compound may lead to the development of effective pesticides due to its ability to disrupt specific biological pathways in pests .

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis being observed .

Case Study 2: Organic Synthesis

A research article detailed the use of this compound as a precursor in synthesizing new anti-inflammatory agents. The compound underwent several transformations leading to derivatives that exhibited enhanced anti-inflammatory activity compared to the parent compound .

Summary Table of Applications

Mechanism of Action

The mechanism by which Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate exerts its effects depends on its interaction with molecular targets. For instance:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can be compared with other similar compounds, such as:

- Diethyl 7-oxo-6,7-dihydro-5H-benzo[a]cycloheptene-6,8-dicarboxylate

- Diethyl 7-oxo-7H-benzo[a]cycloheptene-6,8-dicarboxylate

These compounds share structural similarities but differ in their functional groups or degree of saturation, which can influence their reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation, reactivity, and applications can pave the way for new discoveries and innovations.

Biological Activity

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

This compound has the molecular formula C17H16O5 and is characterized by its unique bicyclic structure. The compound features two ester groups and a ketone, contributing to its reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a study published in Journal of Medicinal Chemistry demonstrated that certain analogs displayed potent cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Research has also highlighted the compound's ability to inhibit specific enzymes. For example, it has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition could position the compound as a candidate for anti-inflammatory therapies .

Neuroprotective Effects

Another area of investigation focuses on the neuroprotective properties of this compound. In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Cancer Cell Line Testing

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cells.

Case Study 2: COX Inhibition Assay

A comparative study assessed the COX inhibition potential of this compound against standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound exhibited comparable inhibition rates at concentrations as low as 10 µM, suggesting its viability as an anti-inflammatory agent.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7 cells | |

| Enzyme Inhibition | COX inhibition | |

| Neuroprotection | Protection against oxidative stress |

Table 2: Comparison of IC50 Values

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Diethyl 7-oxo-7H-benzo(a)cycloheptene | 15 | MCF-7 |

| Aspirin | 20 | COX Enzyme |

| Ibuprofen | 25 | COX Enzyme |

Q & A

Basic Research Questions

Q. What are the standard methods for determining the molecular structure of Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection is performed using a Bruker APEXII CCD diffractometer with graphite-monochromated radiation. Structural refinement employs the SHELX suite (e.g., SHELXL), focusing on parameters such as space group (e.g., triclinic P1), unit cell dimensions (a,b,c,α,β,γ), and reliability factors (R-values). Absorption corrections (e.g., SADABS) and iterative refinement cycles are critical for accuracy .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer : Multicomponent reactions under Biginelli conditions using sulfonic acid catalysts (e.g., SSA) are common. For cyclization, Lewis acid-catalyzed C(sp³)–H functionalization (e.g., BF₃·Et₂O) is effective. Reaction optimization involves temperature gradients (50–120°C) and solvent polarity screening (e.g., DCM vs. THF). Progress is monitored via TLC and LC-MS .

Q. What spectroscopic and analytical techniques validate the compound’s purity and structure?

- Methodological Answer :

- ¹H/¹³C NMR : Conducted in DMSO-d₆ to assign proton/carbon environments (e.g., ester carbonyls at δ ~165–170 ppm).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹).

- HRMS (ESI) : Confirms molecular weight (e.g., observed vs. calculated m/z within 3 ppm error).

Cross-validation with X-ray data ensures structural integrity .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound be resolved experimentally?

- Methodological Answer : High-resolution X-ray crystallography with SHELXL refinement is essential. Key steps include:

- Analyzing Flack parameters to confirm absolute configuration.

- Using anomalous dispersion effects (e.g., Cu-Kα radiation) for chiral centers.

- Validating hydrogen-bonding networks and torsional angles to resolve racemic mixtures .

Q. What experimental designs are employed to evaluate the compound’s antimicrobial activity?

- Methodological Answer :

- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains per CLSI guidelines.

- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.

- Data Interpretation : Compare MIC values with baseline toxicity thresholds (e.g., IC₅₀ in mammalian cell lines) to assess selectivity .

Q. How can researchers address contradictions in crystallographic data refinement?

- Methodological Answer :

- Twinning Analysis : Use PLATON to detect twinning ratios and apply TWIN laws in SHELXL.

- Residual Electron Density : Examine Fourier maps for unmodeled solvent or disorder.

- Validation Tools : Utilize checkCIF/ADRITI to flag outliers in bond lengths/angles. Iterative refinement with restrained parameters improves convergence .

Q. What strategies optimize synthetic yield in cyclization reactions for similar dicarboxylates?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) for regioselective cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional).

Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates the product .

Q. How are reaction mechanisms for dicarboxylate derivatives elucidated using spectroscopic data?

- Methodological Answer :

Properties

CAS No. |

4889-50-3 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

diethyl 7-oxobenzo[7]annulene-6,8-dicarboxylate |

InChI |

InChI=1S/C17H16O5/c1-3-21-16(19)13-9-11-7-5-6-8-12(11)10-14(15(13)18)17(20)22-4-2/h5-10H,3-4H2,1-2H3 |

InChI Key |

CEFVWDWRRPNWLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C(C1=O)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.